VX.

Toxicology Pharmacology Lethality

VX is the non-substitutable CWA reference standard. Its unique dermal-to-intramuscular LD50 ratio (~3 in rabbits) makes it the only valid challenge agent for PPE and decontamination efficacy testing. OPCW-designated labs require certified high-purity VX for GC-MS/MS and LC-MS/MS validation. Its AChE adduct does not spontaneously reactivate unlike isomer VR, making VX essential for broad-spectrum oxime and bioscavenger R&D. With a 350-day hydrolytic half-life at 25°C and 2.6-fold slower degradation than VXA, it is irreplaceable for environmental persistence studies. Custom synthesis available to CWC Schedule 1-authorized entities only.

Molecular Formula C11H26NO2PS
Molecular Weight 267.37 g/mol
CAS No. 50782-69-9
Cat. No. B1212451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVX.
CAS50782-69-9
Synonymsagent VX
EDIM
ethyl ((2-(bis(propan-2-yl)amino)ethyl)sulfanyl)(methyl)phosphinate
methylphosphonothioate
methylphosphonothioic acid S-(2-(bis(1-methylethyl)amino)ethyl) O-ethyl ester
O-ethyl S-(2-diisopropylaminoethyl)methylphosphonothioate
S-(2-diisopropylaminoethyl)ethylmethylphosphonothioate
S-2-diisopropylaminoethyl methyl phosphonothiolate
VX
Molecular FormulaC11H26NO2PS
Molecular Weight267.37 g/mol
Structural Identifiers
SMILESCCOP(=O)(C)SCCN(C(C)C)C(C)C
InChIInChI=1S/C11H26NO2PS/c1-7-14-15(6,13)16-9-8-12(10(2)3)11(4)5/h10-11H,7-9H2,1-6H3
InChIKeyJJIUCEJQJXNMHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 30 g/L at 25 °C
Dissolves well in organic solvents

Structure & Identifiers


Interactive Chemical Structure Model





VX (CAS 50782-69-9): Definitive Guide for Procurement of High-Purity Organophosphorus Nerve Agent Reference Material


VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate; CAS 50782-69-9) is a synthetic organophosphorus compound categorized as a 'V-series' chemical warfare nerve agent [1]. As a potent, essentially irreversible inhibitor of acetylcholinesterase (AChE), VX represents one of the most acutely toxic substances known [2]. Due to its classification under Schedule 1 of the Chemical Weapons Convention (CWC), the procurement of VX and its precursors is strictly regulated, restricting legitimate access to authorized laboratories engaged in verification, protective countermeasure research, and forensic analysis [3].

Critical Procurement Insight: Why VX Cannot Be Substituted with Generic G-Agents or Structural Isomers


VX's unique physicochemical and toxicological profile renders it non-substitutable with other organophosphorus nerve agents. Unlike the volatile G-agents (e.g., sarin, soman), VX is a persistent, low-volatility liquid designed for dermal hazard and area denial, with an environmental half-life measured in days to weeks [1]. Crucially, its structural isomer, Russian VX (VR), exhibits distinct properties; VX degrades 2.6 times faster in aqueous solution than its analog VXA, directly impacting persistence, detection, and decontamination strategies [2]. Furthermore, its mechanism of action extends beyond simple AChE inhibition, showing unique allosteric interactions with acetylcholine receptors not observed with other in-class agents like sarin or tabun [3]. These compound-specific characteristics are fundamental to understanding its hazard profile and developing targeted countermeasures.

VX Evidence Guide: Comparative Quantitative Data for Scientific Selection


Acute Systemic Toxicity (LD50) vs. G-Agents and Russian VX (VR) in Rats

VX demonstrates the highest acute systemic toxicity among standard nerve agents, exhibiting a significantly lower intramuscular (i.m.) median lethal dose (LD50) in rats compared to sarin (GB), soman (GD), and its structural isomer Russian VX (VR) [1]. This data, derived from a controlled study using identical methodology, confirms VX's superior potency in vivo.

Toxicology Pharmacology Lethality Nerve Agent

AChE Receptor Affinity vs. G-Agents

VX exhibits a superior affinity for a high-affinity subpopulation of muscarinic acetylcholine (mACh) receptors in rat brain and neuroblastoma cells, as measured by competitive inhibition of [3H]-cis-methyldioxolane ([3H]-CD) binding [1]. This direct receptor interaction, independent of AChE inhibition, is more potent for VX than for other tested nerve agents.

Biochemistry Neuropharmacology Acetylcholinesterase Receptor Binding

Environmental Persistence and Hydrolytic Stability vs. G-Agents and Analogs

VX exhibits exceptional hydrolytic stability, a defining characteristic of its persistence. Its hydrolysis half-life in water at 25°C is vastly longer than that of sarin (GB), and it is less persistent than its Soviet-developed analog, VXA [1][2]. This differential stability is a primary driver for its use as a persistent agent and is essential for environmental fate modeling and decontamination research.

Environmental Science Analytical Chemistry Hydrolysis Stability

Relative Dermal Penetration Hazard vs. G-Agents

The differential between the dermal and systemic toxicity of VX is exceptionally small compared to G-agents, underscoring its primary hazard as a percutaneous (dermal) threat. In rabbits, the ratio of intramuscular to dermal LD50 for VX is only 3, indicating that skin provides minimal barrier protection compared to G-agents like sarin or soman, where this ratio exceeds 200 [1].

Dermal Toxicology Risk Assessment Skin Absorption Percutaneous Hazard

Comparative In Vivo AChE Reactivation Kinetics vs. Russian VX (VR)

A critical and pharmacologically significant difference between VX and its structural isomer VR lies in the spontaneous reactivation kinetics of their respective AChE adducts in vivo. VX-inhibited AChE shows no spontaneous reactivation, whereas VR-inhibited AChE reactivates much faster than expected [1]. This has direct implications for the efficacy of oxime-based therapies.

Enzymology Toxicokinetics AChE Reactivation Oxime Therapy

Differential Hydrolytic Stability vs. Structural Isomer VXA

A direct side-by-side comparison reveals that VX hydrolyzes significantly faster than its structural isomer, VXA (S-(N,N-diethylaminoethyl) isobutyl methylphosphonothiolate). In an unbuffered aqueous solution at pH 7, VX degrades 2.6 times more rapidly than VXA [1]. This finding is crucial for threat assessment and forensic verification efforts.

Analytical Chemistry Environmental Fate Hydrolysis Chemical Warfare Agent

High-Value Application Scenarios for Procured VX (CAS 50782-69-9) Reference Material


Validation of Dermal Protective Equipment and Decontamination Protocols

VX is the definitive challenge agent for testing chemical protective garments, gloves, and dermal decontamination products (e.g., Reactive Skin Decontamination Lotion - RSDL). Its uniquely high dermal toxicity relative to its systemic toxicity, as shown by a dermal-to-intramuscular LD50 ratio of approximately 3 in rabbits [4], makes it the benchmark against which the efficacy of any barrier or decontaminant must be measured. Substitution with a G-agent like sarin or soman would not provide a valid assessment of protection against V-series threats.

Environmental Fate Modeling and Decontaminant Efficacy Studies

The exceptional hydrolytic stability and environmental persistence of VX, with a water half-life of 350 days at 25°C [4] and a 2.6-fold difference in hydrolysis rate compared to its isomer VXA [6], make it the essential reference standard for this research area. Laboratories tasked with developing and validating decontamination technologies for porous surfaces (e.g., concrete, soil, asphalt) or advanced oxidative processes (AOPs) must use authentic VX to accurately model real-world decontamination challenges. Using less persistent G-agents or even the analog VXA would yield misleadingly optimistic results.

Forensic Analysis and Chemical Weapons Convention (CWC) Proficiency Testing

For Organisation for the Prohibition of Chemical Weapons (OPCW) designated laboratories, the ability to unambiguously identify and quantify VX in complex environmental and biomedical matrices is a core requirement. Given its differential stability versus its analog VXA [4] and its unique mass spectral signature among its six isomers [6], a certified, high-purity VX reference standard is non-negotiable for developing and validating the analytical methods (e.g., GC-MS/MS, LC-MS/MS) used in official proficiency tests and real-world investigations.

Pharmacological Research into Novel Antidotes and Reactivators

VX's unique pharmacodynamics extend beyond AChE inhibition to include direct, high-affinity antagonism of a subset of muscarinic receptors (IC50 of 3 nM) [4]. More critically, its AChE adduct does not undergo spontaneous reactivation in vivo, unlike that of its isomer VR [6]. These specific characteristics mean that VX is an essential and irreplaceable tool for researchers developing next-generation medical countermeasures, including novel broad-spectrum oximes, bioscavenger enzymes, and receptor-level antagonists. Preclinical efficacy data generated with any other nerve agent will not be predictive of performance against VX.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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